2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol
Description
2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a cyclopropyl group at position 2 and an o-tolyl (ortho-methylphenyl) substituent at position 6 of the pyrimidine ring. The compound’s molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 234.28 g/mol. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, with substituent variations significantly influencing their physicochemical and biological properties .
Properties
IUPAC Name |
2-cyclopropyl-4-(2-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-4-2-3-5-11(9)12-8-13(17)16-14(15-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDZCIMEGWPAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring with cyclopropyl and o-tolyl substituents, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that this compound may function as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
Target Enzymes
- NAPE-PLD Inhibition : Studies have shown that derivatives of pyrimidine compounds, including this compound, can inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in endocannabinoid metabolism .
- Kinase Interaction : The compound has been investigated for its potential to interact with kinases such as GSK-3β, suggesting a role in signaling pathways relevant to cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the cyclopropyl and o-tolyl groups can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl substitution | Enhances binding affinity in enzyme active sites |
| O-tolyl modification | Affects solubility and metabolic stability |
| Positioning on pyrimidine ring | Alters interaction with target enzymes |
Research has indicated that specific substitutions can lead to increased potency against target enzymes, highlighting the importance of structural optimization .
Case Studies
Several studies have investigated the biological effects of this compound:
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including Huh7 (hepatocellular carcinoma) and A549 (lung carcinoma) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Bioavailability : High gastrointestinal absorption rates have been reported, indicating potential for oral administration.
- Blood-Brain Barrier Penetration : The compound's structure suggests it may cross the blood-brain barrier, which is advantageous for treating central nervous system disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of 2-cyclopropyl-6-(o-tolyl)pyrimidin-4-ol, a comparative analysis with three closely related analogs is provided below.
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
- Molecular Formula : C₁₃H₁₁ClN₂O
- Molecular Weight : 246.69 g/mol
- Key Substituent : 3-Chlorophenyl at position 4.
- The absence of an ortho-methyl group reduces steric hindrance around the pyrimidine ring, which may allow for greater conformational flexibility .
2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol
- Molecular Formula : C₁₂H₁₄N₄O
- Molecular Weight : 230.27 g/mol
- Key Substituent : 1,3-Dimethylpyrazole at position 5.
- Structural and Functional Implications :
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Molecular Formula : C₇H₅ClN₂O₂
- Molecular Weight : 188.58 g/mol
- Key Substituents : Chlorine at position 2 and methyl at position 6.
- Comparative Insights :
- The carboxylic acid group introduces strong hydrogen-bonding capacity, drastically altering solubility and acidity (pKa ~3–4) relative to the hydroxyl group in this compound.
- The methyl group at position 6 lacks the steric and electronic effects of the o-tolyl group, resulting in simpler crystal packing patterns .
Structural and Electronic Analysis
Impact of o-Tolyl vs. Other Aryl Groups
Evidence from boron-containing analogs suggests that o-tolyl substituents induce shorter bond lengths (e.g., B–C = 1.570 Å vs. 1.576–1.587 Å for bulkier groups) and smaller torsion angles (41.99° vs. 50–55° for m-xylyl/mesityl groups) due to steric repulsion between methyl groups and adjacent atoms . Translating this to pyrimidine systems:
- In contrast, 3-chlorophenyl or pyrazole substituents allow for more flexible conformations, which may improve binding to flat biological targets like enzyme active sites .
Cyclopropyl Group Effects
The cyclopropyl ring at position 2 introduces:
- Ring strain : Enhances reactivity in certain substitution or addition reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
